molecular formula C7H11N3O B11773140 4-((Dimethylamino)methylene)-3-methyl-1H-pyrazol-5(4H)-one

4-((Dimethylamino)methylene)-3-methyl-1H-pyrazol-5(4H)-one

Cat. No.: B11773140
M. Wt: 153.18 g/mol
InChI Key: JIAJDMKYKJUFSN-XQRVVYSFSA-N
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Description

4-((Dimethylamino)methylene)-3-methyl-1H-pyrazol-5(4H)-one is a chemical compound known for its unique structure and properties It is a derivative of pyrazolone, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methylene)-3-methyl-1H-pyrazol-5(4H)-one typically involves the reaction of 3-methyl-1H-pyrazol-5(4H)-one with dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure efficient and cost-effective production. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

4-((Dimethylamino)methylene)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the pyrazolone ring.

    Reduction: The major products are reduced forms of the compound, where the carbonyl group is converted to a hydroxyl group.

    Substitution: The major products are substituted derivatives, where the dimethylamino group is replaced by other functional groups.

Scientific Research Applications

4-((Dimethylamino)methylene)-3-methyl-1H-pyrazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((Dimethylamino)methylene)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino functionality.

    4-Dimethylaminophenyl: A compound with a dimethylamino group attached to a phenyl ring.

    4-Dimethylaminopyrazole: A pyrazole derivative with a dimethylamino group.

Uniqueness

4-((Dimethylamino)methylene)-3-methyl-1H-pyrazol-5(4H)-one is unique due to its specific structure, which combines the pyrazolone ring with a dimethylamino group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

(4Z)-4-(dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one

InChI

InChI=1S/C7H11N3O/c1-5-6(4-10(2)3)7(11)9-8-5/h4H,1-3H3,(H,9,11)/b6-4-

InChI Key

JIAJDMKYKJUFSN-XQRVVYSFSA-N

Isomeric SMILES

CC\1=NNC(=O)/C1=C\N(C)C

Canonical SMILES

CC1=NNC(=O)C1=CN(C)C

Origin of Product

United States

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